OVA Peptide 257-264 ditrifluoroacetate is a synthetic octameric peptide derived from ovalbumin, specifically the sequence SIINFEKL. This peptide serves as a class I major histocompatibility complex (MHC) restricted epitope presented by the H-2Kb molecule, playing a crucial role in T cell activation and immune response. The peptide is notable for its application in immunological studies, particularly in the context of T cell responses and cancer immunotherapy.
The OVA Peptide 257-264 is synthesized from ovalbumin, a major protein found in egg whites, which is extensively used in research due to its well-characterized properties and immunogenicity. It is often utilized in various studies involving mouse models to investigate immune responses and T cell activation mechanisms.
This compound is classified as a peptide epitope, specifically an antigenic peptide that interacts with CD8+ T cells via MHC class I molecules. It falls under the broader category of immunological agents used in research and therapeutic applications.
The synthesis of OVA Peptide 257-264 ditrifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula of OVA Peptide 257-264 ditrifluoroacetate is , with a molecular weight of approximately 963.13 g/mol. The structure includes various functional groups typical of peptides, such as amine and carboxyl groups.
OVA Peptide 257-264 can undergo various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of the peptide into its constituent amino acids.
The presence of trifluoroacetate as a counterion can influence the solubility and stability of the peptide during storage and handling. The trifluoroacetate salt form is often used to enhance solubility in organic solvents.
The mechanism of action involves the binding of OVA Peptide 257-264 to MHC class I molecules on antigen-presenting cells. This interaction is crucial for the activation of CD8+ T cells, which recognize the peptide-MHC complex through their T cell receptors.
Upon activation, these T cells proliferate and differentiate into cytotoxic T lymphocytes capable of targeting and destroying infected or malignant cells. This process is vital for developing immunotherapeutic strategies against cancers and infectious diseases.
OVA Peptide 257-264 has several scientific applications, including:
OVA peptide 257-264 (SIINFEKL) is the quintessential model antigen for studying MHC class I-restricted immune responses. This octameric epitope, derived from chicken ovalbumin, is endogenously processed and presented by the H-2Kb molecule in mice. Its dominance as a research tool stems from its ability to elicit robust, quantifiable CD8+ T-cell responses, making it indispensable for investigating antigen presentation pathways and T-cell activation kinetics [1] [4] [10].
The peptide's immunogenicity is context-dependent: when expressed as a bacterial fusion protein (e.g., MBP-Crl-OVA), presentation occurs with minimal dependence on the TAP transporter. In contrast, full-length ovalbumin requires TAP for efficient presentation, highlighting how protein context influences epitope processing [1]. This duality enables researchers to dissect alternative antigen presentation mechanisms, including cross-presentation by dendritic cells [6] [10].
Table 1: Key Immunological Properties of OVA 257-264
| Property | Specification | Research Significance |
|---|---|---|
| MHC Restriction | H-2Kb | Murine CD8+ T-cell activation studies |
| Peptide Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | Epitope-specific response monitoring |
| Natural Source | Chicken ovalbumin (egg white protein) | Allergy and asthma research model |
| TAP Dependence | Context-dependent | Study of non-canonical processing pathways |
| Solubility | 125 mg/mL in DMSO; 5 mg/mL in water | In vitro functional assays |
The high-affinity interaction between OVA 257-264 and H-2Kb is governed by precise anchor residue interactions. Crystallographic studies reveal that Ile-P2 and Phe-P5 occupy the B and C pockets of the MHC-I binding groove, respectively. This dual-anchor configuration creates a stable peptide-MHC complex (pMHC) with a dissociation constant (Kd) in the nanomolar range [9].
Three critical structural features underpin this stability:
Table 2: Structural Motifs Governing H-2Kb Binding
| Peptide Position | Residue | Function | Pocket Interactions |
|---|---|---|---|
| P2 | Isoleucine | Primary anchor | B pocket (hydrophobic core) |
| P5 | Phenylalanine | Primary anchor | C pocket (size complementarity) |
| P6 | Glutamate | Hydrogen bonding | Arg155 salt bridge |
| P8 | Leucine | C-terminal anchoring | F pocket (conserved specificity) |
Notably, H-2Kb exhibits two binding submotifs: one accommodating Tyr-P5 with small residues at P2 (Ala/Gly), and another preferring Phe-P5 with larger hydrophobic residues at P2 (Ile/Val). The SIINFEKL peptide exemplifies the latter submotif, enabling selective high-affinity binding [9].
OVA 257-264-loaded H-2Kb complexes trigger antigen-specific CTL activation through T-cell receptor (TCR) engagement, leading to:
The 25-D1.16 monoclonal antibody, which specifically recognizes H-2Kb-SIINFEKL complexes, has been instrumental in tracking antigen-presenting cell dynamics. Studies using this reagent reveal that combined Toll-like receptor (TLR) ligation (e.g., TLR3 + TLR7) synergistically enhances DC maturation, increasing CTL responses by >50% compared to single TLR agonists. This occurs via coordinated MyD88-dependent and TRIF-dependent signaling pathways that overcome regulatory T-cell suppression [6] [10].
Unexpected cross-reactivity has been observed: The "OVA-specific" OT-1 TCR reacts to Brucella-derived peptides due to structural mimicry. This highlights the complexity of TCR recognition and implications for autoimmune responses during infections [4].
Table 3: Research Applications for CTL Studies
| Application | Method | Key Insight |
|---|---|---|
| In vivo CTL tracking | 25-D1.16 antibody + flow cytometry | Quantifies antigen-presenting cells |
| Adjuvant testing | SIINFEKL hydrogel immunization | Self-assembling peptides enhance immunogenicity |
| Cross-presentation analysis | TAP1-/- macrophages | Identifies TAP-independent processing routes |
| TCR cross-reactivity screening | Brucella peptide libraries | Reveals pathogen-induced autoimmunity risks |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1